2-[(Phenylcarbamoyl)amino]cyclohexyl nitrate
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Overview
Description
2-[(Phenylcarbamoyl)amino]cyclohexyl nitrate is an organic compound that features a cyclohexyl ring substituted with a phenylcarbamoyl group and a nitrate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Phenylcarbamoyl)amino]cyclohexyl nitrate typically involves the reaction of cyclohexylamine with phenyl isocyanate to form the intermediate 2-[(Phenylcarbamoyl)amino]cyclohexane. This intermediate is then nitrated using a nitrating agent such as nitric acid or a nitrate ester to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-[(Phenylcarbamoyl)amino]cyclohexyl nitrate can undergo various chemical reactions, including:
Oxidation: The nitrate ester group can be oxidized under certain conditions.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The phenylcarbamoyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Products may include nitro derivatives or oxidized nitrate esters.
Reduction: Products may include cyclohexylamine derivatives.
Substitution: Products may include substituted phenylcarbamoyl derivatives.
Scientific Research Applications
2-[(Phenylcarbamoyl)amino]cyclohexyl nitrate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(Phenylcarbamoyl)amino]cyclohexyl nitrate involves its interaction with specific molecular targets. The nitrate ester group can release nitric oxide (NO) under certain conditions, which can modulate various biological pathways. The phenylcarbamoyl group may interact with proteins and enzymes, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
- 2-[(Phenylcarbamoyl)amino]cyclohexane
- Cyclohexyl nitrate
- Phenyl isocyanate derivatives
Uniqueness
2-[(Phenylcarbamoyl)amino]cyclohexyl nitrate is unique due to the presence of both a phenylcarbamoyl group and a nitrate ester on the cyclohexyl ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
89868-70-2 |
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Molecular Formula |
C13H17N3O4 |
Molecular Weight |
279.29 g/mol |
IUPAC Name |
[2-(phenylcarbamoylamino)cyclohexyl] nitrate |
InChI |
InChI=1S/C13H17N3O4/c17-13(14-10-6-2-1-3-7-10)15-11-8-4-5-9-12(11)20-16(18)19/h1-3,6-7,11-12H,4-5,8-9H2,(H2,14,15,17) |
InChI Key |
ZRNAIVXDRZPBLH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)NC(=O)NC2=CC=CC=C2)O[N+](=O)[O-] |
Origin of Product |
United States |
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